molecular formula C16H16BrClN2O2S B2674346 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloro-N-(oxolan-2-ylmethyl)acetamide CAS No. 735322-63-1

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloro-N-(oxolan-2-ylmethyl)acetamide

Cat. No.: B2674346
CAS No.: 735322-63-1
M. Wt: 415.73
InChI Key: LOHOLQFZOCSRTC-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloro-N-(oxolan-2-ylmethyl)acetamide is a complex organic compound featuring a thiazole ring, a bromophenyl group, and an oxolan-2-ylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloro-N-(oxolan-2-ylmethyl)acetamide typically involves multiple steps, starting with the formation of the thiazole ring. The initial step may include the reaction of 4-bromophenyl with appropriate reagents to form the thiazole core

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient and cost-effective methods. This might involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under specific conditions.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds or carboxylic acids.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry and Biology: This compound has been studied for its potential antimicrobial and antiproliferative properties. It has shown promise in combating drug-resistant pathogens and cancerous cells.

Medicine: Due to its biological activity, it is being explored for use in developing new therapeutic agents. Its ability to inhibit microbial growth and cancer cell proliferation makes it a candidate for further research in medicinal chemistry.

Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for creating new materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloro-N-(oxolan-2-ylmethyl)acetamide exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes or proteins essential for microbial growth or cancer cell proliferation. The exact pathways and molecular targets are still under investigation, but its ability to disrupt these processes is key to its biological activity.

Comparison with Similar Compounds

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: A related compound without the oxolan-2-ylmethyl group.

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloro-N-(methyl)acetamide: Another derivative with a simpler alkyl group.

Uniqueness: N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloro-N-(oxolan-2-ylmethyl)acetamide stands out due to its unique combination of functional groups, which contribute to its enhanced biological activity compared to its simpler analogs.

This compound represents a significant advancement in the field of medicinal chemistry, with potential applications that span multiple scientific disciplines. Further research and development could unlock even more uses for this versatile molecule.

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloro-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClN2O2S/c17-12-5-3-11(4-6-12)14-10-23-16(19-14)20(15(21)8-18)9-13-2-1-7-22-13/h3-6,10,13H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHOLQFZOCSRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN(C2=NC(=CS2)C3=CC=C(C=C3)Br)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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